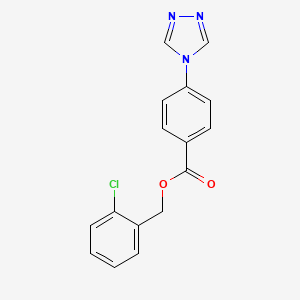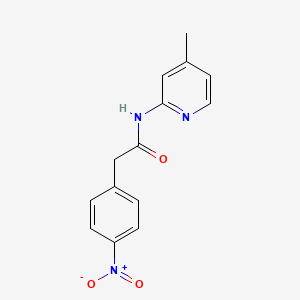![molecular formula C16H14N2O4S B5797652 methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate (MFAB) is a chemical compound that has been widely studied for its potential biomedical applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological properties. MFAB has shown promising results in various scientific research studies, making it a potential candidate for future drug development.
Mecanismo De Acción
The mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its diverse pharmacological properties. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited anticancer, antiviral, and antibacterial activities, making it a potential candidate for various biomedical applications. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in lab experiments is its potential toxicity. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce oxidative stress in cells, which can lead to cell death. Therefore, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types.
Direcciones Futuras
There are several future directions for the scientific research of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. One potential direction is to investigate the mechanism of action of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in more detail. This could involve identifying the specific enzymes and cellular processes that are affected by methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. Another potential direction is to explore the use of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in combination with other drugs or therapies. This could potentially enhance the efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and reduce its potential toxicity. Additionally, further studies are needed to determine the optimal concentration and duration of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate treatment in various cell types. Finally, clinical trials are needed to determine the safety and efficacy of methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate in humans, which could pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can be synthesized by reacting 3-(2-furyl)acrylic acid hydrazide with methyl 2-amino-3-benzoylbenzoate in the presence of carbon disulfide. The resulting product is then treated with methyl iodide to yield methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in various scientific research studies. In vitro studies have shown that methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has also been shown to inhibit the replication of HIV and other viruses in cell culture studies. Additionally, methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)

